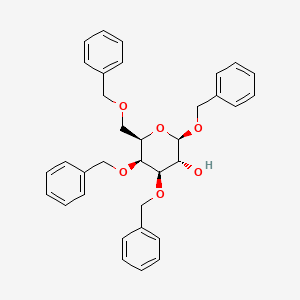

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside

Description

Chemical nomenclature and structural characteristics

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside represents a highly specialized carbohydrate derivative characterized by selective benzyl protection at four specific hydroxyl positions of the galactopyranoside ring system. The systematic nomenclature reflects the precise positioning of benzyl ether protecting groups at the 1-, 3-, 4-, and 6-positions of the D-galactopyranoside framework, while maintaining the free hydroxyl group at the 2-position. This selective protection pattern creates a compound with the molecular formula C₃₄H₃₆O₆ and an exact molecular weight of 540.646 g/mol, as confirmed by multiple analytical databases.

The structural architecture of this compound incorporates four benzyl groups strategically positioned to provide both protection and activation capabilities during synthetic transformations. The benzyl protecting groups, derived from benzyl alcohol through etherification reactions, create a highly lipophilic environment around the galactopyranoside core while maintaining the structural integrity necessary for stereochemical control in subsequent reactions. The compound exhibits characteristic spectroscopic properties consistent with its multi-benzylated structure, including distinctive nuclear magnetic resonance signals corresponding to the aromatic benzyl protons and the carbohydrate ring system.

The three-dimensional conformation of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside reflects the chair conformation typical of pyranose rings, with the benzyl substituents adopting energetically favorable orientations that minimize steric interactions. The compound's Chemical Abstracts Service registry number 61820-04-0 provides unique identification within chemical databases, while the MDL number MFCD02683281 facilitates literature searches and structural queries across scientific databases.

Historical context in carbohydrate chemistry

The development of benzylated galactopyranoside derivatives emerged from the fundamental need to control reactivity and selectivity in carbohydrate synthesis, a challenge that has driven innovation in the field since the early twentieth century. The historical foundation for such compounds traces back to the pioneering work of Koenigs and Knorr in 1901, who introduced silver salt-promoted activation of glycosyl bromides for glycoside synthesis, representing a major milestone in glycochemistry that provided much greater control and predictability compared to earlier Fischer glycosylation methods.

The evolution toward selective protection strategies gained momentum through the contributions of Helferich and co-workers, who achieved the first successful synthesis of disaccharides by coupling two monosaccharide building blocks under controlled conditions. Their work with glucosyl bromide and tetra-O-acetyl-β-D-glucopyranose acceptor under classical Koenigs-Knorr glycosylation conditions demonstrated the potential for systematic carbohydrate synthesis, albeit with modest yields that highlighted the need for improved methodologies. These early investigations established the conceptual framework for understanding how protecting group strategies could influence both reaction outcomes and stereochemical control.

The specific development of benzylated galactopyranoside derivatives represents a convergence of several technological advances, including improved synthetic methodologies for installing benzyl protecting groups and enhanced analytical techniques for characterizing complex carbohydrate structures. The benzyl protecting group gained prominence due to its stability under basic conditions, its ease of installation through standard alkylation procedures, and its selective removability through catalytic hydrogenation or other mild reducing conditions. The historical progression from simple acetyl protection to more sophisticated benzyl-based strategies reflects the increasing sophistication of synthetic carbohydrate chemistry and the recognition that selective protection patterns could enable previously impossible synthetic transformations.

Significance of the 1,3,4,6-substitution pattern

The 1,3,4,6-substitution pattern in Tetra-O-benzyl-β-D-galactopyranoside represents a strategically designed protection scheme that addresses specific synthetic challenges in carbohydrate chemistry. This particular arrangement of protecting groups creates a unique reactivity profile by leaving the 2-hydroxyl group as the sole unprotected position, thereby directing subsequent chemical transformations to occur selectively at this site. The strategic importance of this substitution pattern lies in its ability to provide both steric and electronic control over glycosylation reactions, ensuring high levels of regio- and stereoselectivity in complex synthetic sequences.

The positioning of benzyl groups at the 1-, 3-, 4-, and 6-positions creates a protective environment that shields the majority of the galactopyranoside ring system from unwanted side reactions while maintaining accessibility at the 2-position for targeted functionalization. This approach has proven particularly valuable in the synthesis of complex oligosaccharides where precise control over glycosidic bond formation is essential. The 1,3,4,6-pattern ensures that the anomeric position remains protected during intermediate synthetic steps, preventing unwanted hydrolysis or rearrangement reactions that could compromise synthetic efficiency.

Research applications utilizing compounds with the 1,3,4,6-substitution pattern have demonstrated enhanced synthetic versatility compared to alternative protection strategies. The selective exposure of the 2-hydroxyl group enables the formation of specific glycosidic linkages that are difficult to achieve through other means, particularly in the construction of branched oligosaccharide structures. Furthermore, the benzyl groups at positions 3, 4, and 6 provide sufficient steric bulk to influence the conformational preferences of the galactopyranoside ring, thereby affecting the stereochemical outcome of glycosylation reactions in predictable ways.

Importance of the beta-anomeric configuration

The beta-anomeric configuration in 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside represents a critical structural feature that profoundly influences both the compound's physical properties and its reactivity in synthetic applications. The beta-configuration places the anomeric substituent in an equatorial position relative to the galactopyranoside ring, creating a thermodynamically favored arrangement that contributes to the compound's stability under typical reaction conditions. This stereochemical arrangement contrasts with the alpha-anomer, where the anomeric substituent adopts an axial orientation that can lead to increased steric interactions and altered reactivity patterns.

The stereochemical implications of the beta-configuration extend beyond simple thermodynamic considerations to encompass mechanistic aspects of glycosylation reactions. When 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside serves as a glycosyl acceptor, the beta-configuration influences the approach trajectories of incoming electrophiles and affects the transition state geometries of subsequent reactions. The equatorial orientation of the anomeric substituent creates distinct steric environments that can be exploited to achieve high levels of diastereoselectivity in complex synthetic transformations.

Contemporary research has highlighted the significance of anomeric configuration in determining the biological activity and recognition properties of carbohydrate-containing molecules. The beta-configuration in galactopyranosides often corresponds to naturally occurring linkage patterns found in important biological macromolecules, making compounds like 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside valuable as synthetic intermediates toward biologically relevant targets. The stereochemical fidelity provided by the beta-configuration ensures that synthetic products maintain the structural features necessary for biological recognition and activity.

Position within benzylated galactopyranoside research

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside occupies a distinctive position within the broader landscape of benzylated galactopyranoside research, representing both a culmination of earlier synthetic achievements and a foundation for future methodological developments. The compound exemplifies the sophisticated protecting group strategies that have emerged from decades of research into selective functionalization of carbohydrate scaffolds. Its unique substitution pattern distinguishes it from other benzylated galactopyranoside derivatives, such as the fully protected 2,3,4,6-tetra-O-benzyl variants that lack the selective reactivity at the 2-position.

Propriétés

IUPAC Name |

(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHZEIVSXDXEMO-BGSSSCFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The process begins with dissolving methyl-β-D-galactopyranoside in anhydrous DMF under inert atmosphere. Benzyl bromide is added dropwise at 0°C, followed by gradual warming to 50°C for 24–48 hours. Sodium hydride acts as both a base and desiccant, ensuring anhydrous conditions critical for minimizing hydrolysis.

Key parameters:

Yield and Limitations

Optimized Synthesis via Catalytic Hydrolysis

A patent by DE19534366C2 describes an alternative route using octa-O-benzyl-sucrose as a precursor. Hydrolysis with hydrochloric acid (HCl) in ethanol/toluene at 50–60°C selectively cleaves sucrose glycosidic bonds, yielding 2,3,4,6-tetra-O-benzyl-D-glucopyranose. While this method targets glucopyranose derivatives, analogous conditions apply to galactose systems.

Procedure and Advantages

-

Substrate: Octa-O-benzyl-sucrose (crude, unpurified) reduces costs.

-

Catalyst: 0.5–1.0 M HCl in ethanol/toluene (1:1 v/v).

Advantages over classical methods:

-

Eliminates chromatography by crystallizing the product directly.

Trichloroacetimidate Donor Approach

A regioselective one-pot method employs 1-O-(N-methyl)acetimidyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranose as a glycosyl donor. Although designed for glucopyranose, this approach adapts to galactose by modifying the starting sugar.

Synthesis Steps

-

Imidate formation: Treat tetra-O-benzyl-galactose with trichloroacetonitrile and DBU.

-

Glycosylation: React with acceptors (e.g., alcohols) using TMSOTf as a catalyst.

-

Deprotection: Hydrogenolysis removes benzyl groups post-glycosylation.

Yield: 79% for analogous glucopyranose systems, suggesting comparable efficiency for galactose.

Comparative Analysis of Methods

Key findings:

-

Catalytic hydrolysis offers the shortest reaction time and highest purity.

-

Trichloroacetimidate methods enable regioselectivity but require specialized donors.

Purification and Characterization

Crystallization vs. Chromatography

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.

Major Products Formed

The major products formed from these reactions include various benzylated derivatives, alcohols, aldehydes, and carboxylic acids.

Applications De Recherche Scientifique

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrate molecules.

Biology: The compound is utilized in studying cell surface interactions and glycosylation processes.

Medicine: Research focuses on its potential in cancer therapeutics and immunological studies.

Industry: It is used in the development of vaccines and other pharmaceutical products.

Mécanisme D'action

The mechanism of action of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in glycosylation, thereby affecting cell surface interactions and signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and modulation of immune responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose: Another benzylated derivative used in similar research applications.

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A related compound with similar protective groups but different sugar moiety.

Methyl α-D-galactoside: A simpler derivative used in carbohydrate research.

Uniqueness

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is unique due to its specific benzylation pattern, which provides stability and allows for selective reactions. This makes it particularly useful in synthesizing complex carbohydrate structures and studying their biological functions.

Activité Biologique

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological functions, and relevant case studies that highlight its significance in various research contexts.

Synthesis and Structural Characterization

The synthesis of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside typically involves the protection of hydroxyl groups on galactose using benzyl groups. This process enhances the compound's stability and solubility in organic solvents. The final product can be characterized using techniques such as NMR spectroscopy to confirm the presence of the desired benzyl groups and the β-anomeric configuration of the galactopyranoside.

Table 1: Key Characteristics of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 402.38 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not applicable (amorphous) |

Biological Activity

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside exhibits several biological activities that are primarily attributed to its interaction with various proteins and enzymes:

- Lectin Binding : The compound has been studied for its ability to bind to specific lectins. Lectins are proteins that can bind carbohydrates and play roles in cell-cell recognition and signaling. For instance, studies have shown that this compound can inhibit the binding of certain lectins to their glycoprotein targets, which may have implications for therapeutic applications in cancer and infectious diseases .

- Enzyme Interaction : The compound acts as a substrate for β-galactosidase enzymes. It undergoes hydrolysis to release free galactose units, which can be utilized by cells for energy or as building blocks for other biomolecules. This property has been exploited in research to study enzyme kinetics and carbohydrate metabolism .

Case Study 1: Inhibition of Lectin Activity

In a study examining the interaction between 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside and galectins (a type of lectin), it was found that this compound effectively inhibited the binding of galectins to glycoproteins. The results indicated that structural modifications in the glycoside could enhance or diminish this inhibitory effect, suggesting potential avenues for drug design aimed at modulating lectin activity in pathological conditions .

Case Study 2: Substrate for β-Galactosidase

Another significant study focused on the enzymatic hydrolysis of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside by β-galactosidase. The kinetic parameters were measured to determine the efficiency of hydrolysis under various conditions. The study revealed that this compound is a good substrate for β-galactosidase with a high turnover number (kcat), making it a valuable tool for investigating enzyme mechanisms and carbohydrate metabolism .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside:

- Cell Proliferation : The compound has been shown to influence cell proliferation in certain cancer cell lines by modulating glycosylation patterns on cell surface proteins. This suggests potential applications in cancer therapy where glycan structures play a crucial role in tumor progression .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity against specific pathogens. This opens up possibilities for developing new antimicrobial agents based on its structure .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves sequential benzylation of galactose hydroxyl groups. A common approach starts with methyl galactopyranoside, where hydroxyl groups at positions 1, 3, 4, and 6 are protected using benzyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF. Regioselectivity is controlled by steric and electronic factors: bulky protecting groups (e.g., benzylidene) may direct benzylation to less hindered positions. Monitoring via TLC and optimizing reaction time/temperature are critical to minimize over-benzylation .

Q. How is the structure of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on NMR (¹H, ¹³C, and 2D COSY/HMQC) to assign benzyl group positions and sugar ring conformation. Mass spectrometry (ESI-TOF or MALDI) validates molecular weight (e.g., C₃₅H₃₈O₆, ~554.67 g/mol). X-ray crystallography, as applied to analogous compounds (e.g., 1,3,4,6-Tetra-O-acetyl derivatives), provides definitive proof of chair conformations and stereochemistry .

Advanced Research Questions

Q. What challenges arise in achieving high regioselectivity during benzylation of galactose derivatives, and how can competing pathways be minimized?

- Methodological Answer : Competing benzylation at secondary hydroxyls (e.g., C2 in galactose) can occur due to transient acid catalysis or incomplete protection. Strategies include:

- Pre-installing temporary protecting groups (e.g., acetyl or benzylidene) to block undesired sites .

- Using bulky bases (e.g., DBU) to deprotonate specific hydroxyls selectively .

- Kinetic control via low-temperature reactions (<0°C) to favor thermodynamically stable intermediates .

Q. How do crystallographic data inform conformational analysis of benzyl-protected galactopyranosides?

- Methodological Answer : X-ray studies of related compounds (e.g., 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside) reveal chair conformations with deviations at C3/C5 due to steric strain from bulky substituents. For benzyl-protected analogs, crystallography confirms gauche-trans configurations at C5-C6, critical for glycosylation reactivity. Acetyl/benzyl group orientations (axial/equatorial) also impact solubility and donor/acceptor compatibility in glycosylation .

Q. How can discrepancies in glycosylation efficiency with 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside as a donor be resolved through mechanistic studies?

- Methodological Answer : Contradictions in glycosylation yields (e.g., α/β selectivity) stem from variations in:

- Activation methods : Trichloroacetimidate donors (high β-selectivity) vs. thioglycosides (tunable with promoters like NIS/AgOTf) .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor β-glycosides via SN2 mechanisms, while polar solvents (e.g., CH₃CN) may promote α-products via ion-pair intermediates .

- Additives : Molecular sieves (4Å) absorb moisture, improving donor stability, while Lewis acids (BF₃·Et₂O) enhance acceptor nucleophilicity .

Data Analysis and Optimization

Q. What analytical techniques are recommended for tracking benzyl group migration or partial deprotection during storage?

- Methodological Answer :

- HPLC-MS : Detects degradation products (e.g., tri-O-benzyl derivatives) via retention time shifts and mass fragments.

- ¹H NMR : Monitors benzyl proton signals (δ 7.2–7.4 ppm) for integration ratios.

- FT-IR : Identifies loss of benzyl C-O-C stretches (~1100 cm⁻¹) .

Q. How can competing side reactions (e.g., anomerization or aglycone transfer) be suppressed in glycosylation using this donor?

- Methodological Answer :

- Low-temperature activation : Limits anomerization (e.g., –40°C for imidate donors) .

- Inert atmosphere : Prevents acid-catalyzed side reactions (e.g., using argon with BF₃·Et₂O) .

- Pre-activation : Pre-mixing donor with promoter (e.g., TMSOTf) before adding acceptor minimizes aglycone transfer .

Application-Oriented Questions

Q. How is 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside utilized in the synthesis of complex oligosaccharides or glycoconjugates?

- Methodological Answer : As a glycosyl donor, it enables stepwise assembly of β-linked galactose units in oligosaccharides (e.g., human milk oligosaccharides). For example, coupling with 3,6-di-O-benzyl-2-deoxy-2-phthalimido-D-glucopyranosyl acceptors yields disaccharides via (1→4)-linkages. Deprotection (H₂/Pd-C) removes benzyl groups post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.